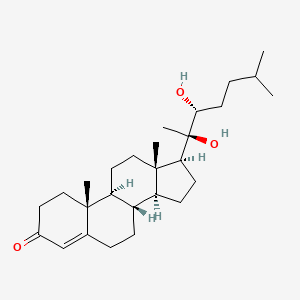

20,22-Dihydroxycholest-4-en-3-one

描述

属性

CAS 编号 |

94415-61-9 |

|---|---|

分子式 |

C27H44O3 |

分子量 |

416.6 g/mol |

IUPAC 名称 |

(8S,9S,10R,13S,14S,17S)-17-[(2R,3R)-2,3-dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C27H44O3/c1-17(2)6-11-24(29)27(5,30)23-10-9-21-20-8-7-18-16-19(28)12-14-25(18,3)22(20)13-15-26(21,23)4/h16-17,20-24,29-30H,6-15H2,1-5H3/t20-,21-,22-,23-,24+,25-,26-,27+/m0/s1 |

InChI 键 |

DCHUFDLUIZXFQS-ITWQDKSZSA-N |

SMILES |

CC(C)CCC(C(C)(C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O)O |

手性 SMILES |

CC(C)CC[C@H]([C@@](C)([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O)O |

规范 SMILES |

CC(C)CCC(C(C)(C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O)O |

同义词 |

20,22-dihydroxycholest-4-en-3-one |

产品来源 |

United States |

Biological Roles and Metabolic Fates of 20,22 Dihydroxycholest 4 En 3 One

Intermediate in C21-Steroid Hormone Metabolism

The primary recognized role of 20,22-Dihydroxycholest-4-en-3-one is as an intermediate in the biosynthesis of C21-steroid hormones, specifically progesterone (B1679170). The classical pathway of steroidogenesis involves the conversion of cholesterol, which has a 3β-hydroxy-5-ene structure, into pregnenolone (B344588) by the mitochondrial cytochrome P450 side-chain cleavage enzyme (P450scc). Pregnenolone is then converted to progesterone, which possesses a 3-oxo-4-ene A-ring structure, by the enzyme 3β-hydroxysteroid dehydrogenase/Δ⁵⁻⁴-isomerase (3β-HSD). wikipedia.org

However, research has illuminated an alternative pathway where the modification of the A-ring precedes the cleavage of the cholesterol side chain. In this pathway, a cholesterol precursor is first converted to a cholest-4-en-3-one derivative. Specifically, studies have demonstrated that 22R-hydroxycholest-4-en-3-one can serve as a substrate for the P450scc system. This reaction proceeds through the transient formation of this compound, which is then rapidly converted to progesterone. nih.gov This identifies this compound as a key, albeit transient, intermediate in this alternative route to progesterone synthesis. nih.gov

The metabolism of 22R-hydroxycholest-4-en-3-one to progesterone via this compound is an efficient process catalyzed by cytochrome P-450scc. nih.gov

Occurrence and Localization in Biological Systems

The presence of this compound has been confirmed in specific human tissues, particularly those active in steroidogenesis during pregnancy.

Sensitive analytical techniques, such as liquid chromatography-mass spectrometry, have enabled the identification of a diverse array of oxysterols in the context of human pregnancy. Research has confirmed the presence of minor quantities of 20R,22R-dihydroxycholest-4-en-3-one in human placental tissue. nih.gov The placenta is a major site of steroid hormone production, particularly progesterone, which is essential for maintaining pregnancy. nih.gov

Furthermore, intermediates of the pathway leading to 3-oxo-4-ene oxysterols have also been detected in umbilical cord plasma. nih.govbiorxiv.org This suggests that this metabolic route is active during fetal development and that its products can be found in fetal circulation. The detection of these compounds in both the placenta and umbilical cord blood underscores their physiological relevance during pregnancy. nih.govbiorxiv.org

The formation of this compound occurs within the metabolic machinery of steroidogenic tissues, such as the adrenal glands and the placenta. nih.govnih.gov These tissues are rich in the enzymes required for steroid hormone synthesis. The key enzyme responsible for the conversion of 3β-hydroxy-Δ⁵-steroids to the corresponding 3-oxo-Δ⁴-steroids is 3β-hydroxysteroid dehydrogenase (3β-HSD). nih.gov

The presence of this compound in these tissues indicates that 3β-HSD can act on hydroxylated cholesterol derivatives before the side-chain is cleaved. The placenta, for instance, expresses high levels of HSD3B1, which catalyzes the conversion of pregnenolone to progesterone. nih.gov The finding of 3-oxo-4-ene oxysterols like this compound suggests a broader substrate specificity for this enzyme than previously recognized, encompassing not just C21 steroids but also C27 sterols. nih.gov

Downstream Metabolism and Subsequent Metabolites of this compound

The primary and most direct downstream metabolite of this compound is the C21-steroid hormone, progesterone. The cytochrome P450 side-chain cleavage enzyme, the same enzyme that initiates steroidogenesis from cholesterol, catalyzes the cleavage of the bond between carbons 20 and 22 of this compound to yield progesterone. nih.gov

While progesterone is the main product, the complex metabolism of oxysterols suggests the possibility of other metabolic fates. For instance, pathways have been proposed for the conversion of other C27 sterols to bile acids in the placenta. nih.gov However, the principal documented metabolic fate of this compound in steroidogenic pathways is its conversion to progesterone.

| Precursor | Intermediate | Primary Metabolite | Enzyme |

| 22R-hydroxycholest-4-en-3-one | This compound | Progesterone | Cytochrome P450scc |

Proposed Biological Functionality: Intermediate Metabolic Role versus Direct Signaling Activity for 3-Oxo-4-ene Oxysterols

The established function of this compound is that of a metabolic intermediate. Its transient nature, as observed in in-vitro reconstitution studies, supports this role. nih.gov However, the broader family of oxysterols is increasingly recognized for having direct biological activities, acting as signaling molecules that regulate a variety of physiological processes. nih.govnih.gov

Oxysterols can act as ligands for nuclear receptors, such as the Liver X Receptors (LXRs), and G protein-coupled receptors. biorxiv.orgnih.gov For example, 20R,22R-dihydroxycholesterol (the 3β-hydroxy-5-ene analog of the title compound) is known to be a ligand for LXRs, which are involved in regulating cholesterol homeostasis and have been implicated in developmental processes. biorxiv.org

Advanced Analytical Methodologies for Researching 20,22 Dihydroxycholest 4 En 3 One

Chromatographic Techniques for Separation and Identification

Chromatographic techniques are fundamental in the analysis of steroids, enabling the separation of structurally similar compounds from complex biological matrices. For 20,22-Dihydroxycholest-4-en-3-one, both High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) are critical for achieving the necessary resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) for Retention Time Comparison

HPLC is a cornerstone technique for the separation of steroids. The retention time of a compound in an HPLC system is a characteristic feature under specific conditions and is used for its identification by comparison with a known standard. The separation is typically achieved on reversed-phase columns, such as C18 or C8, where polar compounds elute earlier than nonpolar ones.

Table 1: Illustrative HPLC Parameters for Steroid Separation

| Parameter | Condition | Rationale |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides good hydrophobic selectivity for steroid separation. |

| Mobile Phase | Gradient of Methanol (B129727)/Water or Acetonitrile (B52724)/Water | Allows for the separation of compounds with a range of polarities. |

| Flow Rate | 0.5 - 1.5 mL/min | Typical flow rate for analytical scale HPLC. |

| Detection | UV (e.g., 240 nm for conjugated ketones) or Mass Spectrometry | The cholest-4-en-3-one structure allows for UV detection. |

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Separation

UHPLC utilizes columns with smaller particle sizes (typically sub-2 µm), which operate at higher pressures than traditional HPLC systems. This results in significantly improved resolution, higher peak capacities, and faster analysis times. For complex mixtures containing multiple steroid isomers, UHPLC is often the preferred method. The enhanced separation power of UHPLC is particularly valuable for resolving the subtle structural differences between isomers of dihydroxycholest-4-en-3-one.

Studies have demonstrated that UHPLC can effectively separate a wide range of steroid hormones, including structural isomers that are difficult to resolve by conventional HPLC thermofisher.com. The use of different column chemistries, such as biphenyl (B1667301) phases, can offer alternative selectivity to the more common C18 phases, which can be advantageous for separating aromatic and moderately polar analytes like steroids thermofisher.com. The choice between acetonitrile and methanol as the organic component of the mobile phase can also significantly impact the separation, as they interact differently with the stationary phase and the analytes.

Mass Spectrometry-Based Characterization

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive detection of steroids. When coupled with liquid chromatography (LC-MS), it provides a powerful platform for the analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Detection and Quantification

LC-MS combines the separation capabilities of HPLC or UHPLC with the sensitive and selective detection of mass spectrometry. This technique is widely used for the quantification of endogenous steroids in biological fluids and tissues. For this compound, LC-MS allows for its detection at very low concentrations, which is crucial given its role as a metabolic intermediate.

The development of a robust LC-MS method involves optimizing both the chromatographic separation and the mass spectrometric detection. This includes the selection of an appropriate ionization source and the optimization of MS parameters for the target analyte. Quantitative analysis is typically performed using stable isotope-labeled internal standards to correct for variations in sample preparation and instrument response. While direct LC-MS analysis of this compound is feasible, derivatization is often employed to enhance ionization efficiency and improve sensitivity.

Multi-Stage Fragmentation (MSn) for Comprehensive Structural Elucidation

Multi-stage fragmentation (MSn) is a powerful technique for detailed structural analysis, particularly for distinguishing between isomers. In an ion trap or Orbitrap mass spectrometer, ions can be isolated and fragmented sequentially multiple times (MS2, MS3, etc.). This process provides detailed information about the structure of the molecule by revealing its fragmentation pathways.

For this compound, MSn analysis would be invaluable for confirming the positions of the hydroxyl groups and for differentiating it from other dihydroxycholesterol isomers. Studies on (20R,22R)-dihydroxycholesterol have successfully employed MS3 fragmentation for its identification. After derivatization, the precursor ion was fragmented (MS2), and a resulting fragment ion was further fragmented (MS3) to produce a characteristic spectrum that could be compared to an authentic standard frontiersin.orgnih.gov. This approach provides a high degree of confidence in the identification of the compound. The fragmentation patterns can reveal the loss of water molecules from the hydroxyl groups and cleavage of the steroid side chain, providing structural clues.

Exact Mass Analysis and High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the analysis of this compound, offering high resolving power to distinguish between ions with very close mass-to-charge ratios. umb.edu This capability is essential for the accurate identification of the compound in complex biological samples where numerous other molecules may have similar masses. umb.edu The exact mass of this compound is 416.32904526 Da. lookchem.com

HRMS provides a significant advantage by preventing signal overlaps, which ensures a more precise spectral analysis. umb.edu This level of precision is critical for the definitive identification and characterization of metabolites. For instance, in studies of steroid metabolism, HRMS has been instrumental in identifying novel metabolites and confirming their structures. umb.edu The high accuracy of mass measurement allows for the confident assignment of elemental compositions, a key step in the structural elucidation of unknown compounds.

The application of HRMS extends to both qualitative and quantitative analyses. In quantitative studies, the high selectivity of HRMS minimizes interferences from the sample matrix, leading to more accurate and reliable measurements of this compound concentrations. The combination of liquid chromatography with high-resolution mass spectrometry (LC-HRMS) has been successfully employed for the simultaneous targeted and untargeted analysis of keto-steroids, demonstrating the power of this approach in steroid profiling. thermofisher.com

Derivatization Strategies for Improved Analytical Performance

The analysis of sterols like this compound by mass spectrometry can be hampered by their poor ionization efficiency. researchgate.net To address this, various derivatization strategies have been developed to enhance their analytical performance. These methods chemically modify the sterol molecule to improve its ionization characteristics, leading to increased sensitivity and more robust detection. nih.gov

Enzyme-Assisted Derivatization for Sterol Analysis (EADSA) is a powerful technique designed to increase the sensitivity and specificity of sterol analysis using electrospray ionization-mass spectrometry. nih.govresearchgate.net This method has been particularly useful for sterols that are difficult to ionize in their native form. researchgate.net

The EADSA process typically involves two main steps. First, an enzyme, such as cholesterol oxidase, is used to oxidize a hydroxyl group on the sterol to a ketone. researchgate.net Specifically for sterols with a 3β-hydroxy-5-ene or 3β-hydroxy-5α-hydrogen structure, cholesterol oxidase converts the 3β-hydroxy group into a 3-oxo group. nih.govresearchgate.net In the second step, the newly formed keto group is derivatized with a reagent that introduces a permanent positive charge, significantly enhancing the ionization efficiency of the molecule. researchgate.net

This approach has been successfully applied to the analysis of dihydroxycholesterols in plasma, demonstrating its high sensitivity. researchgate.net The derivatization not only improves sensitivity but also allows for more detailed structural analysis through tandem mass spectrometry (MS/MS), providing valuable information for the unambiguous identification of isomers. researchgate.net

Girard P (GP) reagent is a hydrazine-containing compound that is widely used to derivatize ketones, including those on steroid molecules. nih.govupenn.edu This derivatization, often referred to as "charge-tagging," introduces a permanent positive charge onto the analyte. researchgate.netnih.gov The resulting hydrazone derivative is much more readily ionized by electrospray ionization (ESI), leading to a significant enhancement in signal intensity, often by one to two orders of magnitude. upenn.edu

The reaction between the GP reagent and a ketone group is a covalent one, forming a stable derivative. upenn.edu This strategy has been shown to be highly effective for a variety of ketosteroids. thermofisher.comnih.gov For instance, in the analysis of spironolactone (B1682167) and its metabolites, GP derivatization not only improved the signal but also eliminated in-source fragmentation, which can complicate mass spectra and reduce sensitivity. upenn.edu

The derivatization process is typically straightforward. For example, the sample containing the ketosteroid is incubated with the GP reagent solution for a short period to allow the reaction to proceed before analysis by LC-MS. upenn.edu The use of GP reagent is a key component of the EADSA methodology, where it reacts with the 3-oxo group generated by the enzymatic oxidation step. researchgate.net

Application of Isotope-Labeled Standards in Quantitative Analysis of this compound and Related Metabolites

The use of stable isotope-labeled (SIL) internal standards is considered the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). nih.govscispace.com These standards are chemically identical to the analyte of interest, but a few atoms are replaced by their stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). acanthusresearch.com This results in a compound with a higher mass, allowing it to be distinguished from the endogenous analyte by the mass spectrometer. sigmaaldrich.com

When analyzing this compound and its metabolites, SIL internal standards are invaluable for achieving accurate and precise quantification. nih.gov Because the SIL standard has nearly identical physicochemical properties to the analyte, it co-elutes during chromatography and experiences similar effects from the sample matrix, such as ion suppression or enhancement. sigmaaldrich.com This co-behavior allows the SIL standard to effectively normalize for variations in sample preparation, extraction recovery, and instrument response, leading to highly reliable quantitative data. sigmaaldrich.com

The design of a good SIL internal standard is crucial. acanthusresearch.com Key considerations include:

Stability of the label: The isotopic labels must be placed in positions on the molecule where they will not be lost or exchanged during sample processing or analysis. acanthusresearch.com

Sufficient mass difference: A mass difference of at least three mass units between the analyte and the SIL standard is generally recommended to avoid spectral overlap. acanthusresearch.com

Isotopic purity: The SIL standard should have a very low level of the unlabeled analyte to prevent interference with the measurement of the endogenous compound. acanthusresearch.com

The use of SIL standards in isotope dilution mass spectrometry (IDMS) methods offers high sensitivity and allows for rapid and accurate quantification of steroids in complex biological matrices like plasma and serum. sigmaaldrich.com

Future Research Directions and Open Questions Pertaining to 20,22 Dihydroxycholest 4 En 3 One

Elucidating Undiscovered Enzymatic Pathways and Regulators of its Formation

A fundamental open question is the precise biosynthetic pathway leading to 20,22-Dihydroxycholest-4-en-3-one. While its structure suggests a derivation from cholesterol, the specific enzymes responsible for the sequential or concerted hydroxylation at the C-20 and C-22 positions, and the isomerization of the double bond to the Δ4 position, are unknown. Future research must focus on identifying these enzymatic steps.

Key Research Objectives:

Identification of Catalyzing Enzymes: It is hypothesized that enzymes from the cytochrome P450 (CYP) and hydroxysteroid dehydrogenase (HSD) superfamilies are involved, as they are the primary drivers of steroid hormone biosynthesis. nih.gov Research should aim to screen candidate enzymes (e.g., mitochondrial and microsomal CYPs known for side-chain cleavage activity) for their ability to convert cholesterol or other precursors like 22-hydroxycholesterol (B121481) into the target compound.

Pathway Mapping in Steroidogenic Tissues: Investigations should be conducted in primary steroidogenic tissues such as the adrenal glands, gonads, and placenta to determine if this compound is a naturally occurring intermediate in de novo steroidogenesis. nih.gov

Microbial Biotransformation Models: Microbial systems, particularly from the genus Mycobacterium, have proven effective for producing specific steroid intermediates. mdpi.com For instance, the production of 9,22-dihydroxy-23,24-bisnorchol-4-en-3-one (9-OHBA), a structurally related C22 steroid, was achieved by genetically modifying Mycobacterium fortuitum to control the metabolic flux between C19 and C22 pathways. mdpi.com A similar approach could be employed to discover and characterize the enzymes capable of producing this compound.

Regulation of Formation: Once the enzymatic pathway is established, research must explore its regulation. This includes identifying hormonal signals (e.g., ACTH in the adrenal gland, LH in the gonads) and transcription factors that control the expression of the responsible enzymes.

In-depth Investigation of its Biological Activities in Specific Cellular and Organismal Models

The biological function of this compound is entirely speculative. Determining its activity is crucial for understanding its physiological relevance. This requires a systematic investigation using a variety of in vitro and in vivo models.

Proposed Research Strategies:

Cellular Screening Assays: The human H295R adrenocortical cell line, which expresses most of the key enzymes for steroidogenesis, serves as a validated model to study the effects of compounds on steroid hormone synthesis. acs.org this compound could be introduced to these cells to determine if it acts as a precursor, an inhibitor, or a modulator of the production of corticosteroids, androgens, and estrogens.

Receptor Binding and Activation: Studies should assess whether the compound can bind to and activate nuclear steroid receptors (e.g., androgen, estrogen, glucocorticoid, mineralocorticoid, and progesterone (B1679170) receptors) or other receptors like the pregnane (B1235032) X receptor (PXR).

Cytotoxicity and Cytoprotective Effects: Drawing parallels from studies on other novel steroid derivatives, the compound should be tested for biological activities beyond hormonal function. mdpi.com For example, biotransformed diosgenin (B1670711) derivatives have been assessed for cytotoxicity against cancer cell lines (like A549 lung cancer, MCF-7 breast cancer, and HepG2 liver cancer) and for protective effects in cellular models of chronic kidney disease, atherosclerosis, and hypertension. mdpi.comresearchgate.net Similar models should be used to test this compound.

Organismal Models: Should in vitro studies reveal significant activity, investigations should proceed to organismal models like zebrafish (Danio rerio) or rodents. These models would allow for the study of the compound's effect on development, reproduction, and metabolic homeostasis in a whole-organism context.

Development of Novel Synthetic Routes and Analogues for Biochemical Studies

Approaches for Synthesis:

Partial Chemical Synthesis: A synthetic route could be designed starting from more common steroid precursors like 20-oxopregnanes. A known partial synthesis of the closely related (20R,22R)-20,22-dihydroxycholesterol demonstrates the feasibility of constructing the cholestane (B1235564) side chain from pregnane derivatives. uky.edu Chemical methods, such as Oppenauer oxidation, have been used to create the cholest-4-en-3-one structure from cholesterol, providing a potential strategy for the A/B ring system. nih.gov

Microbial Bioconversion: As mentioned, engineered microorganisms offer a promising avenue for stereospecific synthesis. mdpi.com Identifying or engineering a microbe (e.g., Rhodococcus or Mycobacterium) with the requisite hydroxylase and isomerase activities could provide a cost-effective and "green" production method. mdpi.comnih.gov

Synthesis of Analogues: For advanced biochemical studies, various analogues will be required. These include:

Isotopically Labeled Standards: Deuterated or ¹³C-labeled versions are critical for developing quantitative mass spectrometry assays.

Fluorescent or Biotinylated Probes: These analogues can be used to visualize the compound's uptake and subcellular localization or to perform affinity-purification studies to identify binding partners.

Metabolically Stable Analogues: Fluorinated analogues could be synthesized to probe metabolic pathways and to potentially create more stable agonists or antagonists if the parent compound is found to have biological activity.

Advanced Analytical Techniques for Detecting and Quantifying Low-Abundance Intermediates

Steroid intermediates are often present at very low concentrations in complex biological matrices, making their detection and quantification a significant challenge. nih.gov Future research will depend heavily on the application and refinement of advanced analytical techniques.

Essential Analytical Methodologies:

Mass Spectrometry (MS): MS-based methods are the gold standard for steroid analysis due to their high sensitivity and specificity, surpassing traditional immunoassays that can suffer from cross-reactivity. oup.comnih.gov

GC-MS and LC-MS/MS: Gas chromatography-mass spectrometry (GC-MS) and, more commonly, liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the workhorse techniques for steroid profiling. nih.govresearchgate.net Developing a specific LC-MS/MS method for this compound will be a primary objective, enabling its quantification in plasma, urine, and tissue homogenates. nih.govnih.gov

High-Resolution MS (HRMS): Techniques like UPLC-ToF-MS (Ultra-Performance Liquid Chromatography-Time-of-Flight-Mass Spectrometry) provide highly accurate mass measurements, which can aid in the identification of unknown metabolites and provide specific fingerprints for different metabolic states. acs.org

Multidimensional Separations: To resolve complex mixtures of steroid isomers, more advanced separation techniques are needed. Liquid chromatography-ion mobility-mass spectrometry (LC-IM-MS) adds a dimension of separation based on the ion's size, shape, and charge, which can help to unambiguously identify specific steroid metabolites, even when they co-elute chromatographically. nih.gov

Table 1: Comparison of Advanced Analytical Techniques for Steroid Intermediate Analysis

| Technique | Principle | Advantages for Steroid Analysis |

|---|---|---|

| GC-MS | Separates volatile compounds based on boiling point and polarity, followed by mass-based detection. | High chromatographic resolution, excellent for profiling and identifying new steroids. nih.gov |

| LC-MS/MS | Separates compounds in liquid phase, followed by selective mass filtering and fragmentation for quantification. | High sensitivity and specificity; the standard for quantifying known steroids in complex matrices like plasma. nih.govnih.gov |

| UPLC-ToF-MS | Uses high-pressure liquid chromatography for fast separations, coupled with high-resolution mass spectrometry. | Generates specific "fingerprints" of the metabolome; useful for untargeted screening and chemical class prediction. acs.org |

| LC-IM-MS | Adds ion mobility separation (based on size and shape) between LC and MS. | Increases peak capacity and provides an additional molecular descriptor (collision cross-section) for more confident identification of isomers. nih.gov |

Comparative Metabolomics of Steroid Intermediates in Various Physiological and Pathophysiological States

Steroid metabolomics, which combines comprehensive MS-based profiling with computational analysis, is a powerful tool for understanding systemic changes in steroid metabolism. nih.govdntb.gov.uaoup.com Integrating this compound into these approaches is a critical step toward understanding its clinical relevance.

Future Research Applications:

Establishing Normative Ranges: The first step is to quantify the compound in a large, healthy population to establish reference ranges, considering variations with age, sex, and circadian rhythm.

Disease-Specific Profiling: The compound's levels should be measured in patient cohorts with known disorders of steroid biosynthesis and metabolism, such as congenital adrenal hyperplasia (CAH), Cushing's syndrome, and polycystic ovary syndrome (PCOS). oup.comnih.gov This could reveal if this compound is a previously overlooked biomarker for these conditions.

Machine Learning for Biomarker Discovery: By incorporating data on this compound into large metabolomics datasets, machine learning algorithms can be trained to recognize patterns and classify samples. endocrine-abstracts.orgrug.nl This approach has proven superior to traditional single-metabolite ratios for diagnosing inborn errors of steroidogenesis and could reveal unique signatures involving this compound. endocrine-abstracts.org

Exploring Novel Pathophysiological Links: Comparative metabolomics could uncover associations between this compound and other conditions where steroid metabolism is implicated, such as metabolic syndrome, cardiovascular disease, and certain cancers. This unbiased, discovery-based approach may point to entirely new roles for steroid intermediates in human health and disease. oup.comnih.gov

常见问题

Basic Research Questions

Q. What are the validated methods for synthesizing 20,22-Dihydroxycholest-4-en-3-one, and how can purity be ensured?

- Methodology : Synthesis typically involves enzymatic or chemical hydroxylation of cholesterol derivatives. For purity, use high-performance liquid chromatography (HPLC) with UV detection (λ = 240–260 nm for conjugated dienes) and compare retention times against authenticated standards. Confirm purity via nuclear magnetic resonance (NMR) spectroscopy, focusing on δ 5.35 ppm (C4 proton) and hydroxyl group signals (δ 1.0–2.5 ppm). Ensure solvent residues are absent using gas chromatography-mass spectrometry (GC-MS) .

- Experimental Design : Include control reactions (e.g., without catalysts) to isolate byproducts. Document reagent batches and storage conditions to ensure reproducibility .

Q. How can the stereochemical configuration of this compound be confirmed?

- Methodology : Use X-ray crystallography for definitive confirmation. If crystals are unavailable, employ NOESY NMR to analyze spatial proximity of protons at C20 and C22. Compare experimental circular dichroism (CD) spectra with computational models (e.g., TDDFT) .

- Data Validation : Cross-reference results with literature on structurally analogous steroids (e.g., 22α-hydroxycampest-4-en-3-one) to identify shared spectral features .

Advanced Research Questions

Q. How do contradictory findings in the bioactivity of this compound arise across studies, and how can they be resolved?

- Analysis Framework : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study design discrepancies. For example, variations in cell lines (e.g., HEK293 vs. HepG2) or assay conditions (e.g., serum-free vs. serum-containing media) may explain divergent results .

- Data Triangulation : Use meta-analysis to aggregate datasets, applying statistical tests (e.g., Cochran’s Q) to assess heterogeneity. Replicate key experiments under standardized conditions, documenting raw data in appendices for transparency .

Q. What mechanistic insights can be gained from studying the oxidation pathways of this compound in vitro?

- Methodology : Employ isotope labeling (e.g., ²H or ¹⁸O) to track hydroxyl group origins. Use LC-MS/MS to identify intermediates and quantify reaction kinetics. Pair with density functional theory (DFT) calculations to predict transition states .

- Contradiction Management : If intermediates contradict predicted pathways, reevaluate assumptions about enzyme specificity (e.g., cytochrome P450 isoforms) using knockout cell models or selective inhibitors .

Methodological Best Practices

Q. How should researchers handle large datasets from spectroscopic analyses of this compound derivatives?

- Data Management : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw NMR, HPLC, and MS files in repositories like Chemotion or RADAR4Chem. Use consistent metadata templates (e.g., sample ID, solvent, temperature) .

- Visualization : For complex spectra, include annotated figures highlighting diagnostic peaks (e.g., C3 ketone at ~208 ppm in ¹³C NMR). Use heatmaps for comparative analyses of derivative libraries .

Q. What ethical and reproducibility considerations apply to in vivo studies involving this compound?

- Ethical Compliance : Adhere to ARRIVE guidelines for animal studies, detailing dose-response curves and humane endpoints. For human cell lines, verify IRB approval and informed consent documentation .

- Reproducibility : Publish full experimental protocols (e.g., injection volumes, fasting periods) in supplementary materials. Use commercial reference standards (e.g., Sigma-Aldrich) to minimize batch variability .

Data Presentation and Peer Review

Q. How can researchers optimize figures and tables for journals focusing on steroid chemistry?

- Guidelines : Follow journal-specific requirements (e.g., Beilstein Journal of Organic Chemistry). For structural diagrams, use ChemDraw with IUPAC naming. In tables, highlight statistically significant results (p < 0.05) using boldface and asterisks .

- Common Pitfalls : Avoid redundancy between text and figures. For example, NMR shifts should appear in tables, not rephrased in paragraphs .

Q. What strategies mitigate biases in interpreting the biological roles of this compound?

- Critical Evaluation : Use Bradford’s criteria for causality (e.g., dose-dependency, temporality). Perform blinded analyses for subjective endpoints (e.g., histopathology scoring). Disclose funding sources and conflicts of interest .

- Peer Review : Pre-submission reviews by domain experts (e.g., steroid biochemists) can identify overinterpretations. Address reviewer critiques about alternative mechanisms (e.g., off-target effects) in revised discussions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。